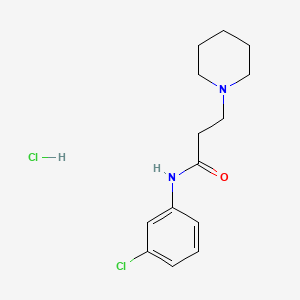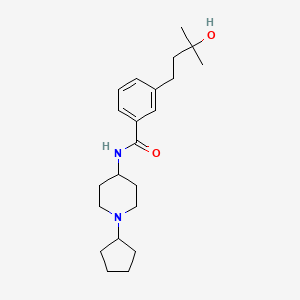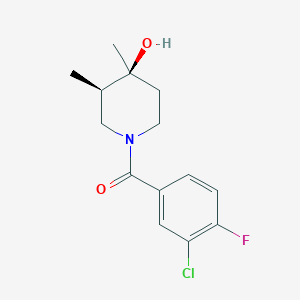
N-(3-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, commonly known as CPP, is a chemical compound that has been widely studied for its effects on the central nervous system. CPP is a synthetic compound that was first synthesized in the 1970s and has since been used in various scientific research studies.
Mécanisme D'action
CPP acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Glutamate is a neurotransmitter that is involved in many physiological processes, including learning and memory. The NMDA receptor is involved in the regulation of glutamate transmission and is thought to play a role in the development of drug addiction and withdrawal.
Biochemical and Physiological Effects
CPP has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and motivation. CPP has also been shown to increase the expression of c-Fos, a marker of neuronal activity, in the nucleus accumbens and other brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPP as a tool in scientific research has several advantages. It is a well-established compound that has been extensively studied, and its effects on the central nervous system are well understood. CPP is also relatively easy to synthesize and is readily available for research purposes.
However, there are also some limitations to the use of CPP in lab experiments. CPP has been shown to produce some side effects, such as convulsions and seizures, at high doses. Additionally, the effects of CPP on the central nervous system can be complex and may vary depending on the dose and the route of administration.
Orientations Futures
There are several future directions for research on CPP. One area of interest is the role of the NMDA receptor in drug addiction and withdrawal. CPP has been used as a tool to study this mechanism, but further research is needed to fully understand the role of the NMDA receptor in these processes.
Another area of interest is the use of CPP as a potential treatment for drug addiction. While CPP has been shown to produce some promising results in animal studies, further research is needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, CPP is a synthetic compound that has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the mechanisms of drug addiction and withdrawal and has shown promise as a potential treatment for these conditions. While there are some limitations to the use of CPP in lab experiments, its well-established synthesis method and known effects on the central nervous system make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 3-chloroacetophenone with piperidine in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with propanoyl chloride to yield CPP. The final step involves the addition of hydrochloric acid to form CPP hydrochloride. This synthesis method has been well established and is widely used in the production of CPP for research purposes.
Applications De Recherche Scientifique
CPP has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the mechanisms of drug addiction and withdrawal. CPP has been shown to produce a conditioned place preference in animals, which is a measure of the rewarding effects of drugs. This has led to the use of CPP as a model for studying drug addiction and withdrawal.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17;/h4-6,11H,1-3,7-10H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJAZOCCJBMKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)
![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)
![1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)

![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5532932.png)

![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
![2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5532952.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5532955.png)

![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)